![molecular formula C10H15ClF3NO2 B1490462 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one CAS No. 2098000-65-6](/img/structure/B1490462.png)
2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Übersicht
Beschreibung
The compound “2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom. The ring is non-planar due to “pseudorotation”, a phenomenon that allows it to efficiently explore the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Pharmacology
Research on pyrrolidine derivatives highlights their potential in pharmacological applications. For example, a study by Malawska et al. (2002) synthesized and tested a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activity. The findings suggest that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, similar in structure to the query compound, displayed strong antiarrhythmic and antihypertensive activities, which may be related to their alpha-adrenolytic properties (Malawska et al., 2002).
Glycine Transporter Inhibition
Another study by Yamamoto et al. (2016) identified a structurally diverse compound as a potent and orally available glycine transporter 1 inhibitor, using a central nervous system multiparameter optimization as a drug-likeness guideline. The study provides an example of how modifications in the molecular structure, such as incorporating trifluoromethyl groups, can enhance CNS drug-likeness and pharmacological profiles (Yamamoto et al., 2016).
Electrosynthesis and Ion Sensing
Research by Mert et al. (2013) on N-linked polybispyrroles, which are structurally related to the queried compound, demonstrated the synthesis and characterization of polymers with electrochromic and ion receptor properties. These findings indicate potential applications in material science, particularly in developing new materials for metal recovery and ion sensing (Mert et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-3-17-9(10(12,13)14)4-5-15(6-9)8(16)7(2)11/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAWFYFGYPOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)
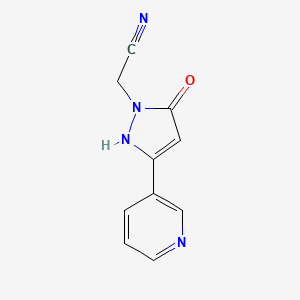
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)
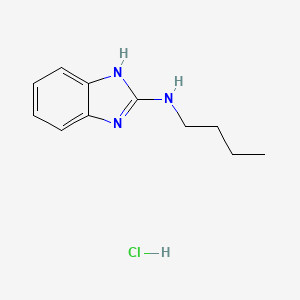
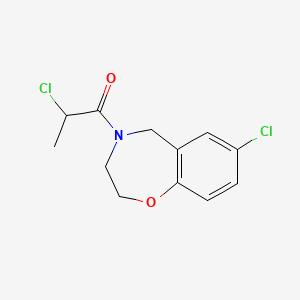
![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)

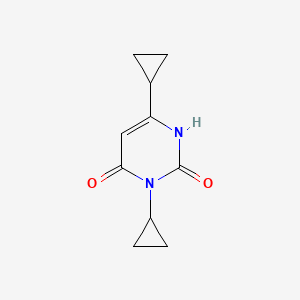
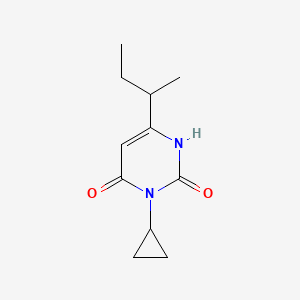
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)